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Compound of Interest

Compound Name:
N-(4-morpholinophenyl)-2-

piperidinoacetamide

CAS No.: 439111-75-8

Cat. No.: B2433744 Get Quote

Assay Type: Cell-Based Membrane Potential & Cytotoxicity Screening Target Class: Voltage-

Gated Ion Channels (Nav/Kv) / Sigma Receptors Document ID: AN-2026-MPPA-01[1]

Executive Summary
N-(4-morpholinophenyl)-2-piperidinoacetamide (CAS: 439111-75-8) represents a class of

amino-acetamide derivatives often investigated for analgesic, anesthetic, and neuroprotective

properties.[1] Its structure—comprising a basic piperidine nitrogen, an acetamide linker, and a

lipophilic morpholine-substituted phenyl ring—adheres to the classic "Lipophilic-Linker-Amine"

pharmacophore found in voltage-gated sodium channel (Nav) blockers (e.g., Lidocaine,

Fomocaine) and Sigma-1 receptor ligands.[1]

This guide details a robust Cell-Based Membrane Potential Assay using voltage-sensitive dyes

to screen for channel inhibition, followed by a Resazurin-based Cytotoxicity Assay to

distinguish functional potency from off-target toxicity.[1]

Chemical Properties & Handling[1]
IUPAC Name: N-[4-(4-morpholinyl)phenyl]-2-(1-piperidinyl)acetamide[1]

Molecular Weight: ~303.40 g/mol [1]
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Solubility: Soluble in DMSO (>10 mM) and Ethanol; limited solubility in water / PBS.

Storage: Powder at -20°C; DMSO stocks at -80°C (avoid repeated freeze-thaw).

Stock Solution Protocol
Weighing: Dissolve 3.03 mg of compound in 1 mL of 100% DMSO to create a 10 mM Master

Stock.

Clarification: Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

Working Dilutions: Dilute the Master Stock into Assay Buffer (HBSS + 20 mM HEPES)

immediately prior to use. Ensure final DMSO concentration on cells is <0.5%.[1]

Primary Assay: Membrane Potential (FMP)
Screening
Objective: To quantify the inhibition of voltage-gated sodium channels (e.g., Nav1.7 or Nav1.

[1]8) expressed in HEK293 cells.[1] Principle: Bis-oxonol voltage-sensitive dyes (e.g., FLIPR®

Membrane Potential Dye or DiBAC4(3)) fluoresce upon membrane depolarization.[1] Channel

blockers prevent veratridine-induced depolarization, resulting in a reduced fluorescence signal

compared to controls.[1]

Materials Required
Cell Line: HEK293 stably expressing hNav1.7 (or hNav1.8).[1]

Reagents:

FMP Blue/Red Assay Kit (Molecular Devices) or DiBAC4(3).[1]

Stimulus: Veratridine (activator) + Scorpion Venom (optional, to delay inactivation).[1]

Buffer: HBSS (w/ Ca2+, Mg2+), 20 mM HEPES, pH 7.4.

Instrumentation: FLIPR Tetra, Hamamatsu FDSS, or standard fluorescence plate reader

(Ex/Em: 530/565 nm).
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Experimental Workflow

Cell Plating
(HEK-Nav1.7, 24h pre-assay)

Dye Loading
(Voltage-Sensitive Dye, 30-60 min)

Compound Addition
(N-(4-morpholinophenyl)-..., 10 min)

Stimulation
(Veratridine Injection)

Kinetic Read
(RFU Measurement)

Click to download full resolution via product page

Caption: Step-by-step workflow for the Fluorescence Membrane Potential (FMP) assay.

Detailed Protocol
Cell Plating:

Harvest HEK-Nav1.7 cells using Accutase (avoid Trypsin to preserve channel integrity).[1]

Plate at 15,000 cells/well in a 384-well Poly-D-Lysine coated black/clear plate.[1]

Incubate 24 hours at 37°C, 5% CO₂.

Dye Loading:

Remove culture media.[1]

Add 20 µL of Membrane Potential Dye (dissolved in Assay Buffer).[1]

Incubate for 45 minutes at Room Temperature (protected from light).

Compound Addition (Pre-Incubation):

Add 10 µL of 3X concentrated Test Compound (N-(4-morpholinophenyl)-2-
piperidinoacetamide).

Test Range: 8-point dose-response (e.g., 0.03 µM to 30 µM).

Incubate for 10–15 minutes to allow equilibrium binding (state-dependent block).

Stimulation & Read:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b2433744?utm_src=pdf-body-img
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C22H28N2O/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21/h3-12%2C18%2C22H%2C13-17H2%2C1-2H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C22H28N2O/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21/h3-12%2C18%2C22H%2C13-17H2%2C1-2H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C22H28N2O/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21/h3-12%2C18%2C22H%2C13-17H2%2C1-2H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C22H28N2O/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21/h3-12%2C18%2C22H%2C13-17H2%2C1-2H3
https://www.benchchem.com/product/b2433744?utm_src=pdf-body
https://www.benchchem.com/product/b2433744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2433744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer plate to the reader.[1]

Start kinetic read (1 second intervals).

At T=10s, inject 10 µL of Stimulus Buffer (Veratridine, final conc. 30–50 µM).

Monitor fluorescence increase (depolarization) for 180 seconds.[1]

Data Analysis
Calculate AUC (Area Under Curve) or Max-Min RFU for the response window.[1]

Normalize to controls:

0% Inhibition: DMSO + Veratridine.[1]

100% Inhibition: Tetrodotoxin (TTX) 1 µM or Assay Buffer alone.[1]

Fit data to a 4-parameter logistic equation to determine IC₅₀.

Secondary Assay: Cytotoxicity (Specificity Check)
Objective: Confirm that the observed channel inhibition is due to specific binding, not general

membrane disruption or cell death.

Protocol (Resazurin Reduction)
Plating: Plate HEK293 (parental) cells at 5,000 cells/well in 96-well plates.

Treatment: Treat with N-(4-morpholinophenyl)-2-piperidinoacetamide (0.1 µM – 100 µM)

for 24 hours.

Development: Add Resazurin (Alamar Blue) to a final concentration of 10%.

Incubation: Incubate for 2–4 hours at 37°C.

Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).
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Interpretation: If the IC₅₀ (Nav) is >10-fold lower than the TC₅₀ (Toxicity), the compound is a

specific modulator.

Mechanistic Insight: State-Dependent Block
The pharmacophore suggests this compound may exhibit Use-Dependent Block (binding

preferentially to the Open or Inactivated state), a desirable trait for analgesics.[1]
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(Channel Closed)

Open State
(Conducting Na+)

Depolarization

Inactivated State
(Refractory)

Time/Voltage

Repolarization

N-(4-morpholinophenyl)-...

Fast Block
(Pore Entry)

High Affinity Binding
(Stabilization)

Click to download full resolution via product page

Caption: Proposed mechanism of action. The compound likely stabilizes the Inactivated State,

preventing repetitive firing.

Expected Results & Troubleshooting
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Parameter Expected Outcome
Troubleshooting (If
Deviation Occurs)

Solubility Clear solution in DMSO

If ppt forms in buffer, add

0.05% Pluronic F-127 or

reduce max conc. to 10 µM.

Z-Prime (Z') > 0.5 for FMP Assay
If Z' < 0.5, optimize cell density

or Veratridine concentration.

Potency (IC₅₀)
1 µM – 10 µM (Typical for this

scaffold)

If > 30 µM, compound may be

a weak blocker; confirm with

Patch Clamp.[1]

Toxicity TC₅₀ > 50 µM

If toxic < 10 µM, the

morpholine metabolite may be

reactive; check stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]- [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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